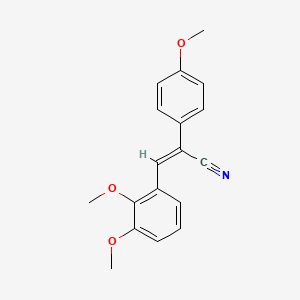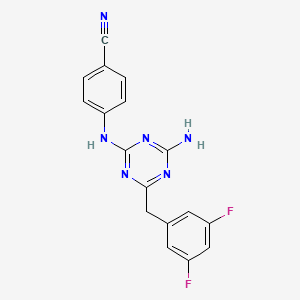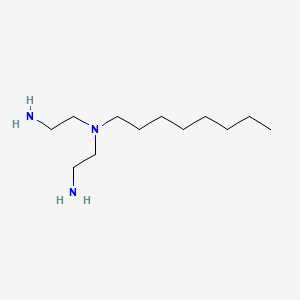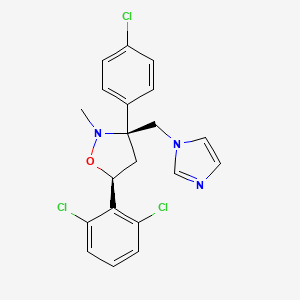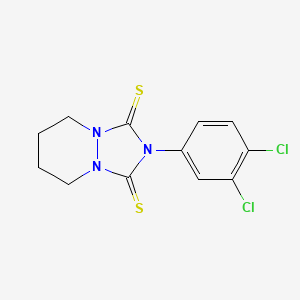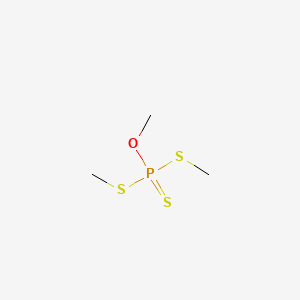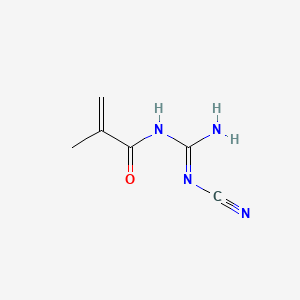
2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) typically involves the reaction of maleic acid with hydrazine derivatives. One common method involves the condensation of maleic acid with 4-methoxybenzaldehyde phenylhydrazone under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the hydrazide group.
Reduction: Reduced forms of the hydrazide group, potentially leading to amines.
Substitution: Substituted hydrazide derivatives with various functional groups.
科学的研究の応用
2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) involves its interaction with molecular targets such as enzymes and receptors. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity. The phenylmethylene moiety may also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Butenedioic acid (Z)-, mono((bis(4-(dimethylamino)phenyl)methylene)hydrazide)
- 2-Butenedioic acid (Z)-, mono((4-methoxyphenyl)methylene)hydrazide)
Uniqueness
2-Butenedioic acid (Z)-, mono(((4-methoxyphenyl)phenylmethylene)hydrazide) is unique due to the presence of both a methoxy group and a phenylmethylene moiety, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.
特性
CAS番号 |
160549-42-8 |
|---|---|
分子式 |
C18H16N2O4 |
分子量 |
324.3 g/mol |
IUPAC名 |
(Z)-4-[(2E)-2-[(4-methoxyphenyl)-phenylmethylidene]hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C18H16N2O4/c1-24-15-9-7-14(8-10-15)18(13-5-3-2-4-6-13)20-19-16(21)11-12-17(22)23/h2-12H,1H3,(H,19,21)(H,22,23)/b12-11-,20-18+ |
InChIキー |
TYLPNIGEQLIOTA-ZQXPJFHISA-N |
異性体SMILES |
COC1=CC=C(C=C1)/C(=N/NC(=O)/C=C\C(=O)O)/C2=CC=CC=C2 |
正規SMILES |
COC1=CC=C(C=C1)C(=NNC(=O)C=CC(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



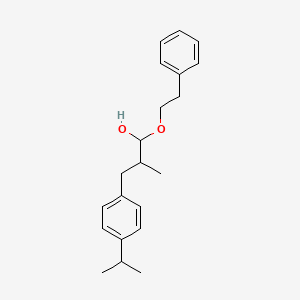

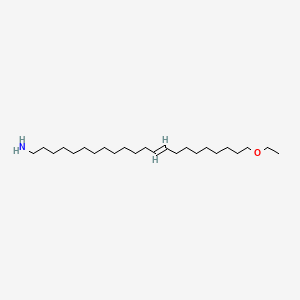
![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)
